[5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
[5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative featuring a chromene (2H-chromen-3-yl) substituent. The core structure comprises a 1,3-thiazolidin-4-one ring with a thioxo group at position 2 and an acetic acid moiety at position 2.
Properties
IUPAC Name |
2-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S2/c17-13(18)7-16-14(19)12(22-15(16)21)6-9-5-10-3-1-2-4-11(10)20-8-9/h1-6H,7-8H2,(H,17,18)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIHARFOHLWBRD-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antidiabetic Properties
Recent studies have indicated that derivatives of thiazolidinediones, including compounds similar to [5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, exhibit significant antidiabetic effects. These compounds enhance insulin sensitivity and may help regulate glucose metabolism.
Antimicrobial Activity
Research has shown that thiazolidine derivatives possess antimicrobial properties. The incorporation of the chromene structure may enhance the efficacy of these compounds against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been explored, with findings suggesting that it can scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases and could be beneficial in formulations aimed at skin protection or anti-aging treatments.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of chromene derivatives with thiazolidine diones. Modifications to the structure may yield derivatives with enhanced biological activities or improved pharmacokinetic profiles.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related thiazolidinone derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., bromo in ) enhance interactions with proteins (e.g., binding energy -5.7 kcal/mol) .
- Methoxy and hydroxy groups () improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
- Aromatic extensions (chromene, indole) may enhance membrane permeability due to lipophilicity .
Physicochemical Properties
Notes:
Q & A
Basic Synthesis: What are the standard synthetic protocols for preparing [5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid?
Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation between 4-oxo-2-thioxothiazolidine derivatives and chromene-3-carbaldehyde precursors. A general procedure involves:
- Reacting 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde with 2,4-thiazolidinedione in acetic acid, catalyzed by anhydrous sodium acetate (1:1 molar ratio) under reflux (2–3 hours) .
- Subsequent treatment with α-bromoalkyl aryl ketones in DMF and KOH yields the final product.
- Purification is achieved via recrystallization from acetic acid or DMF-ethanol mixtures.
Key Reaction Conditions:
| Component | Molar Ratio | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|---|
| Chromene-3-carbaldehyde | 1.0 | Acetic acid | Reflux | 2–3 h | |
| 2,4-Thiazolidinedione | 1.0 | Acetic acid | Reflux | 2–3 h | |
| Catalyst (NaOAc) | 0.1–0.3 | - | - | - |
Advanced Synthesis: How can regioselectivity and yield be optimized in the synthesis of chromene-thiazolidinone hybrids?
Methodological Answer:
Regioselectivity is influenced by:
- Substituent positioning : Electron-withdrawing groups (e.g., Cl) on the chromene ring enhance electrophilicity at the methylene carbon, favoring Knoevenagel adduct formation .
- Catalyst choice : Anhydrous sodium acetate minimizes side reactions (e.g., dimerization) compared to stronger bases .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 2–3 hours) and improves yields by 15–20% .
Yield Optimization Strategies:
| Strategy | Impact on Yield | Reference |
|---|---|---|
| Microwave irradiation | +15–20% | |
| Solvent-free conditions | +10% | |
| Post-synthetic purification (RP-HPLC) | Purity >95% |
Basic Structural Characterization: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the Z-configuration of the exocyclic double bond (C5-methylene) .
- NMR spectroscopy : Key signals include:
- IR spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O), 1220–1250 cm⁻¹ (C=S) .
Advanced Bioactivity: How does the chromene-thiazolidinone scaffold influence antifungal activity?
Methodological Answer:
The scaffold’s bioactivity is linked to:
- Lipophilicity : Measured via RP-HPLC (log k values correlate with antifungal potency). Derivatives with pyridinylmethylidene substituents show log k = 1.8–2.2 and IC₅₀ = 0.2 µM against Candida tropicalis .
- Mechanistic action : Inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
Antifungal Activity Data:
| Substituent | Organism | IC₅₀ (µM) | log k | Reference |
|---|---|---|---|---|
| Pyridin-2-ylmethylidene | Candida tropicalis 156 | 0.2 | 2.2 | |
| 4-Chlorophenyl | Trichosporon asahii 1188 | 1.5 | 1.6 |
Data Contradictions: How to resolve discrepancies in reported bioactivity across studies?
Methodological Answer:
Contradictions arise from:
- Assay variability : Use standardized CLSI/M27 protocols for antifungal testing .
- Structural analogs : Subtle differences (e.g., chromene vs. quinoline substituents) alter activity. Compare log P values (e.g., chromene hybrids: log P = 2.8 vs. quinoline: log P = 3.5) .
- Crystallographic data : Confirm stereochemistry (Z/E configuration) via X-ray to rule out isomer-driven activity differences .
Advanced Analytical Methods: How can RP-HPLC be optimized for lipophilicity assessment?
Methodological Answer:
- Column : End-capped C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm).
- Mobile phase : Isocratic methanol:water (70:30 v/v) at 1.0 mL/min .
- Detection : UV at 254 nm (thioxo-thiazolidinone absorbance).
- Validation : Correlation between experimental log k and computational log P (R² > 0.85) ensures reliability .
RP-HPLC Parameters:
| Parameter | Value | Reference |
|---|---|---|
| Methanol concentration | 70% | |
| Retention time range | 4–8 minutes | |
| log k vs. log P slope | 0.92 |
Mechanistic Studies: What computational tools are suitable for predicting binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with fungal CYP51 or human ASK1 kinases .
- MD simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 50 ns) .
- SAR insights : Pyridinylmethylidene derivatives form hydrogen bonds with ASK1’s Lys709 and π-π stacking with Phe725 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
